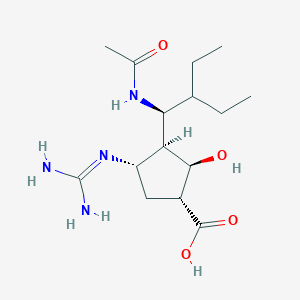
Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its cyclopentane ring, which is substituted with various functional groups, including an acetamido group, an ethylbutyl chain, a guanidino group, and a hydroxy group. The stereochemistry of the compound is defined by its multiple chiral centers, making it a subject of interest in stereochemistry and organic synthesis.
Preparation Methods
The synthesis of Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid involves several steps, including the formation of the cyclopentane ring and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the cyclopentane ring, followed by the sequential addition of the acetamido, ethylbutyl, guanidino, and hydroxy groups. The reaction conditions often involve the use of strong bases, protective groups, and specific catalysts to ensure the correct stereochemistry is achieved .
Chemical Reactions Analysis
Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the acetamido group or to convert the guanidino group to an amine.
Scientific Research Applications
Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound in stereochemistry studies due to its multiple chiral centers.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving guanidino compounds.
Mechanism of Action
The mechanism of action of Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group is known to interact with negatively charged sites on proteins, while the hydroxy group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopentane derivatives: These compounds share the cyclopentane ring structure but differ in their functional groups.
Guanidino compounds: These compounds contain the guanidino group and are studied for their biological activity.
Properties
Molecular Formula |
C15H28N4O4 |
|---|---|
Molecular Weight |
328.41 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12+,13+/m1/s1 |
InChI Key |
XRQDFNLINLXZLB-MOLYVOAJSA-N |
Isomeric SMILES |
CCC(CC)[C@@H]([C@@H]1[C@H](C[C@H]([C@@H]1O)C(=O)O)N=C(N)N)NC(=O)C |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13007079.png)
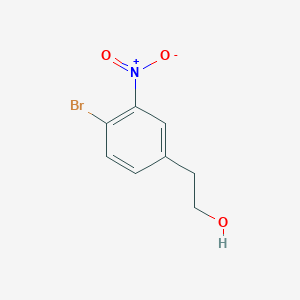


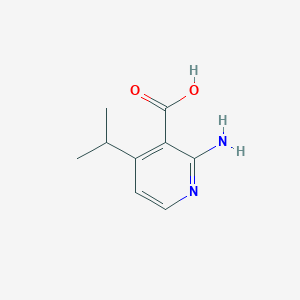
![7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol](/img/structure/B13007111.png)

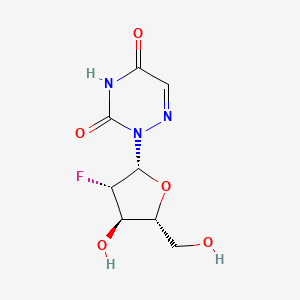
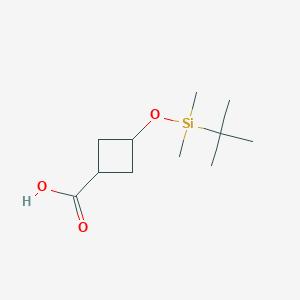
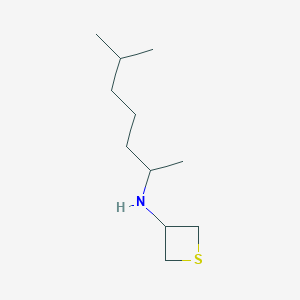

![2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)

